molecular formula C8H18O B077350 4-Methyl-3-heptanol CAS No. 14979-39-6

4-Methyl-3-heptanol

Cat. No. B077350
CAS RN: 14979-39-6
M. Wt: 130.23 g/mol
InChI Key: BKQICAFAUMRYLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-3-heptanol and its stereoisomers has been a focal point of research due to its significance in chemical synthesis and potential applications. Notably, the stereoisomers of 4-Methyl-3-heptanol are major components of aggregation pheromones of bark beetles and trail pheromones of ants. Key steps in the synthesis involve the preparation of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification with vinyl acetate using lipase AK catalysis. These processes have been optimized to achieve the desired stereochemistry crucial for biological activity (Zada et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-Methyl-3-heptanol plays a critical role in its physical and chemical properties. Studies involving high-pressure conditions have shown that the Debye process of 4-Methyl-3-heptanol gains significant intensity under pressure, reflecting differences in the formation of hydrogen-bonded supramolecular structures compared to other alcohols. This behavior underlines the unique structural aspects of 4-Methyl-3-heptanol and its potential for forming distinct molecular assemblies (Pawlus et al., 2013).

Chemical Reactions and Properties

4-Methyl-3-heptanol's reactivity and interaction with other substances have been explored to understand its chemical behavior better. Its ability to form specific stereoisomers through reactions such as asymmetric epoxidation and regioselective cleavage of epoxides with trimethylaluminum is notable. These reactions are pivotal in synthesizing aggregation pheromones, showcasing the compound's significant chemical versatility and application potential (Nakagawa & Mori, 1984).

Physical Properties Analysis

The physical properties of 4-Methyl-3-heptanol, such as its dielectric behavior and dynamics in neat form or in mixtures, have been studied through various experimental techniques. These studies reveal the compound's unique behavior in response to temperature and pressure changes, providing insights into its potential applications based on its physical characteristics. The impact of intramolecular conformation on its properties has been particularly noted, indicating the complex interplay between structure and function (Bauer et al., 2013).

Chemical Properties Analysis

Investigations into the chemical properties of 4-Methyl-3-heptanol, including its role in hydrogen-bonded structures and interactions with other molecules, have highlighted its potential in modifying supramolecular assemblies. Studies focusing on vapor deposition techniques have shed light on how 4-Methyl-3-heptanol's molecular arrangements can be influenced, affecting its dielectric properties and suggesting methods for manipulating its chemical environment for various applications (Young-Gonzales et al., 2017).

Scientific Research Applications

1. High Pressure Physics and Chemistry

  • Field : The study of the Debye process of 4-methyl-3-heptanol under high pressure falls under the field of high pressure physics and chemistry .
  • Application : 4-methyl-3-heptanol, a monohydroxy alcohol with a relatively small dielectric Debye process, is studied in wide ranges of temperature (143 K < T < 308 K) and pressure (0.1 MPa < p < 864 MPa) .
  • Methods : The study was conducted under isochronous conditions, i.e., focusing on constant relaxation times, as well as under isothermal conditions .
  • Results : The Debye process gains significant intensity upon pressure application. This behavior contrasts with that of the previously studied octanol 2-ethyl-1-hexanol, which features a large Debye process .

2. Thermophysical Property Data Analysis

  • Field : The study of the thermophysical properties of 4-methyl-3-heptanol falls under the field of physical chemistry .
  • Application : The NIST ThermoData Engine software package provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 4-methyl-3-heptanol .
  • Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

3. Synthesis of Insect Pheromones

  • Field : The synthesis of 4-methylheptan-3-ol for use as an insect pheromone falls under the field of organic chemistry .
  • Application : 4-methylheptan-3-ol is used as an aggregation pheromone by the European elm bark beetle, Scolytus multistriatus .
  • Methods : The pheromone can be easily synthesized by adding the Grignard reagent derived from 2-bromopentane to propanal .
  • Results : The synthesized 4-methylheptan-3-ol can be used to study the behavior of the European elm bark beetle .

4. Infrared Spectrum Analysis

  • Field : The study of the infrared spectrum of 4-methyl-3-heptanol falls under the field of spectroscopy .
  • Application : The infrared spectrum of 4-methyl-3-heptanol can provide valuable information about its molecular structure and chemical properties .
  • Methods : The spectrum was measured on dispersive instruments, often in carefully selected solvents .
  • Results : The data collected can be used to identify or confirm the identity of a substance, determine the amount of a substance, and study the properties of molecules .

5. Thermophysical Property Data

  • Field : The study of the thermophysical properties of 4-methyl-3-heptanol falls under the field of physical chemistry .
  • Application : The NIST ThermoData Engine software package provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 4-methyl-3-heptanol .
  • Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

4. Infrared Spectrum Analysis

  • Field : The study of the infrared spectrum of 4-methyl-3-heptanol falls under the field of spectroscopy .
  • Application : The infrared spectrum of 4-methyl-3-heptanol can provide valuable information about its molecular structure and chemical properties .
  • Methods : The spectrum was measured on dispersive instruments, often in carefully selected solvents .
  • Results : The data collected can be used to identify or confirm the identity of a substance, determine the amount of a substance, and study the properties of molecules .

5. Thermophysical Property Data

  • Field : The study of the thermophysical properties of 4-methyl-3-heptanol falls under the field of physical chemistry .
  • Application : The NIST ThermoData Engine software package provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 4-methyl-3-heptanol .
  • Methods : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Safety And Hazards

4-Methyl-3-heptanol is flammable and its vapors may form explosive mixtures with air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

The future directions of 4-Methyl-3-heptanol research could involve studying its behavior under high pressures . For instance, a study has shown that the Debye process of 4-Methyl-3-heptanol gains significant intensity upon pressure application . This behavior contrasts with that of the previously studied octanol 2-ethyl-1-hexanol, which features a large Debye process . These experimentally observed, clearly distinguishable pressure evolutions are discussed to reflect differences in the formation of hydrogen-bonded supramolecular structures .

properties

IUPAC Name

4-methylheptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQICAFAUMRYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041519
Record name 4-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-heptanol

CAS RN

14979-39-6
Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
830
Citations
MM Blight, LJ Wadhams, MJ Wenham - Insect Biochemistry, 1979 - Elsevier
… Abstract--Racemic threo and erythro 4-methyl-3-heptanol, … composition of natural 4-methyl3-heptanol, starting with 0.5-5 … ( - )-erythro steroisomers of 4-methyl-3-heptanol, while females …
Number of citations: 49 www.sciencedirect.com
A Zada, S Ben-Yehuda, E Dunkelblum, M Harel… - Journal of chemical …, 2004 - Springer
… (I) with racemic 4-methyl-3-heptanol resulted in a lower trap … all four stereoisomers of 4-methyl-3-heptanol, and to assess … mixtures of two 4-methyl-3-heptanol isomers that provide all …
Number of citations: 33 link.springer.com
JJ Pignatello, AJ Grant - Journal of chemical ecology, 1983 - Springer
… The "natural pheromone" is defined as the attractive mixture of synthetic 4-methyl-3heptanol (mixture of diastereomer~, Aldrich Chem. Co.), synthetic multistriatin (35% a, Albany Int.) …
Number of citations: 13 link.springer.com
PB Tripathy, DS Matteson - Synthesis, 1990 - thieme-connect.com
… Two of the four stcrcoisomers of 4-methyl-3-heptanol are known to be insect pheromones. … We at first hoped to demonstrate that the first chiral center of (3R,4S)-4-methyl-3-heptanol …
Number of citations: 61 www.thieme-connect.com
O Anderbrant, DS Matteson, CR Unelius, PS Pharazyn… - Chemoecology, 2010 - Springer
… )-4-methyl-3-heptanol from pinanediol … )-4-methyl-3-heptanol (6-S,S) and its (3R,4S)-isomer (12-R,S) are outlined in Fig. 1. The (3S,4R)- and the (3R,4R)-isomers of 4-methyl-3-heptanol …
Number of citations: 6 link.springer.com
MM Blight, LJ Wadhams, MJ Wenham - Insect Biochemistry, 1978 - Elsevier
… of 4-methyl-3-heptanol were associated with male-infested elm: ct-Multistriatin and trace amounts of erythro 4-methyl-3-heptanol … to the mixed isomers of 4-methyl-3-heptanol, but while …
Number of citations: 34 www.sciencedirect.com
MM BLIGHT, LJ Wadhams… - … International Journal of …, 1979 - academic.oup.com
… commercially available (racemic) 4-methyl-3-heptanol (… the possibility of using commercial 4-methyl-3-heptanol, in com… of threo and erythro 4-methyl-3-heptanol were produced by …
Number of citations: 26 academic.oup.com
S Pawlus, M Wikarek, C Gainaru, M Paluch… - The Journal of …, 2013 - pubs.aip.org
… 4-methyl-3-heptanol, a monohydroxy alcohol with a relatively small dielectric Debye process, is studied in wide ranges of temperature (143 K < T < 308 K) and pressure (0.1 MPa < p < …
Number of citations: 37 pubs.aip.org
LJ Wadhams, ME Angst, MM Blight - Journal of chemical ecology, 1982 - Springer
… (-)-threo- and (-)-erythro-4-methyl-3-heptanol on the antenna of S. scolytus. The majority of … spikes responded to (-)-erythro-4-methyl-3-heptanol. It is suggested that in most recordings …
Number of citations: 77 link.springer.com
S Bauer, H Wittkamp, S Schildmann, M Frey… - The Journal of …, 2013 - pubs.aip.org
… The relatively small dielectric Debye-like process of the monohydroxy alcohol 4-methyl-3-heptanol (4M3H) was found to depend slightly on the intramolecular conformation. Proton and …
Number of citations: 40 pubs.aip.org

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